2-[2-(Acryloyloxy)ethoxy]ethyl undecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(Acryloyloxy)ethoxy]ethyl undecanoate is an organic compound that belongs to the class of acrylate esters. These compounds are known for their versatility and are widely used in various industrial applications, including coatings, adhesives, and polymer synthesis. The unique structure of this compound, which includes both an acrylate group and an undecanoate ester, makes it particularly interesting for research and development in materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Acryloyloxy)ethoxy]ethyl undecanoate typically involves the esterification of 2-[2-(hydroxyethoxy)ethyl] acrylate with undecanoic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of advanced purification techniques such as distillation and crystallization ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[2-(Acryloyloxy)ethoxy]ethyl undecanoate undergoes various chemical reactions, including:
Polymerization: The acrylate group can undergo free radical polymerization to form polymers and copolymers.
Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol and acid.
Addition Reactions: The double bond in the acrylate group can participate in addition reactions with various nucleophiles and electrophiles.
Common Reagents and Conditions
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used under thermal or UV conditions.
Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid, while basic hydrolysis can be performed using sodium hydroxide.
Addition Reactions: Reagents such as hydrogen bromide or thiols can be used for addition reactions under mild conditions.
Major Products Formed
Polymerization: The major products are homopolymers or copolymers with varying properties depending on the comonomers used.
Hydrolysis: The products are 2-[2-(hydroxyethoxy)ethyl] acrylate and undecanoic acid.
Addition Reactions: The products depend on the specific reagents used, but typically include substituted acrylates.
Scientific Research Applications
2-[2-(Acryloyloxy)ethoxy]ethyl undecanoate has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of advanced polymers with tailored properties.
Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility and ability to form hydrogels.
Medicine: Explored for use in medical adhesives and coatings for biomedical devices.
Industry: Utilized in the production of high-performance coatings, adhesives, and sealants.
Mechanism of Action
The mechanism of action of 2-[2-(Acryloyloxy)ethoxy]ethyl undecanoate primarily involves its ability to undergo polymerization and form cross-linked networks. The acrylate group participates in free radical polymerization, leading to the formation of polymers with high mechanical strength and chemical resistance. The undecanoate ester group contributes to the hydrophobicity and flexibility of the resulting polymers.
Comparison with Similar Compounds
Similar Compounds
- 2-[2-(Acryloyloxy)ethoxy]ethyl laurate
- 2-[2-(Acryloyloxy)ethoxy]ethyl palmitate
- 2-[2-(Acryloyloxy)ethoxy]ethyl stearate
Uniqueness
2-[2-(Acryloyloxy)ethoxy]ethyl undecanoate is unique due to its specific combination of an acrylate group and an undecanoate ester. This combination imparts a balance of hydrophilicity and hydrophobicity, making it suitable for a wide range of applications. Compared to similar compounds, it offers a distinct set of properties that can be fine-tuned for specific industrial and biomedical applications.
Properties
CAS No. |
61708-50-7 |
---|---|
Molecular Formula |
C18H32O5 |
Molecular Weight |
328.4 g/mol |
IUPAC Name |
2-(2-prop-2-enoyloxyethoxy)ethyl undecanoate |
InChI |
InChI=1S/C18H32O5/c1-3-5-6-7-8-9-10-11-12-18(20)23-16-14-21-13-15-22-17(19)4-2/h4H,2-3,5-16H2,1H3 |
InChI Key |
AOCJNKJRAMFFKB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC(=O)OCCOCCOC(=O)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.